molecular formula C16H15F2N5O2 B3011024 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034355-28-5

2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B3011024
CAS RN: 2034355-28-5
M. Wt: 347.326
InChI Key: ANKXWLJSFBTEND-UHFFFAOYSA-N
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Description

The compound contains a triazole group, which is a type of heterocyclic compound that has been extensively studied due to its wide range of applications in medicinal chemistry . The compound also contains a difluorophenyl group and an ethoxy group, which can influence its physical and chemical properties.


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The specific reactions that this compound might undergo would depend on the conditions and the reagents used.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on synthesizing and analyzing the structure of related heterocyclic compounds, including pyridazine analogs. These compounds, like the one , have shown significant pharmaceutical importance. The study employed spectroscopic techniques and X-ray diffraction (XRD) for structural elucidation, also highlighting the importance of Density Functional Theory (DFT) calculations in understanding the harmony between theoretical and experimental values (Sallam et al., 2021).

Antiproliferative Activities

  • Research on similar [1,2,4]triazolo[4,3-b]pyridazine derivatives demonstrated antiproliferative activities against endothelial and tumor cells, suggesting their potential in cancer treatment (Ilić et al., 2011).

Biological Assessment for Medicinal Applications

  • Another study synthesized novel compounds containing 1,2,4-oxadiazol and [1,2,4]triazolo[4,3-a]pyridine structures, similar to the compound . These were assessed for various biological properties, indicating a broader application in medicinal chemistry (Karpina et al., 2019).

Anticancer and Antimicrobial Activity

  • Compounds related to 2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide have shown promising results in anticancer and antimicrobial testing. A study synthesized N-aryl substituted phenyl acetamide analogs of similar structures and tested them against cancer cell lines and for antimicrobial activities (Kumar et al., 2019).

Modification for Enhanced Effectiveness

  • Modifications of related compounds to improve their pharmacological properties have been explored. For instance, altering the acetamide group in a similar compound resulted in potent antiproliferative activities and reduced toxicity, offering insights into enhancing the effectiveness of such drugs (Wang et al., 2015).

Future Directions

The study of triazole derivatives is a very active area of research, with potential applications in various fields including medicinal chemistry, materials science, and synthetic chemistry . This compound, with its combination of a triazole ring, a difluorophenyl group, and an ethoxy group, could be of interest for future studies.

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-2-25-16-6-5-13-20-21-14(23(13)22-16)9-19-15(24)7-10-3-4-11(17)8-12(10)18/h3-6,8H,2,7,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKXWLJSFBTEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC3=C(C=C(C=C3)F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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